4-(Furan-3-yl)butan-2-amine

medicinal chemistry structure–activity relationship bioisosterism

4-(Furan-3-yl)butan-2-amine (CAS 1343694-40-5) is a C₈H₁₃NO primary alkylamine featuring a furan heterocycle attached at the 3-position via an ethylene spacer to a butan-2-amine backbone, with a molecular weight of 139.19 g/mol. Unlike its more common 2-furyl regioisomer (CAS 768-57-0), the 3-furyl attachment directs the heterocyclic oxygen atom into a meta relationship relative to the alkylamine side chain, which alters the compound's electronic profile, dipole moment orientation, and hydrogen-bonding geometry compared to 2-substituted furan analogs.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B13588671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-3-yl)butan-2-amine
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC(CCC1=COC=C1)N
InChIInChI=1S/C8H13NO/c1-7(9)2-3-8-4-5-10-6-8/h4-7H,2-3,9H2,1H3
InChIKeyKOYMFVFLNUQQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-3-yl)butan-2-amine: Core Structural Baseline and Procurement-Relevant Identity of a 3-Furyl Alkylamine Research Building Block


4-(Furan-3-yl)butan-2-amine (CAS 1343694-40-5) is a C₈H₁₃NO primary alkylamine featuring a furan heterocycle attached at the 3-position via an ethylene spacer to a butan-2-amine backbone, with a molecular weight of 139.19 g/mol . Unlike its more common 2-furyl regioisomer (CAS 768-57-0), the 3-furyl attachment directs the heterocyclic oxygen atom into a meta relationship relative to the alkylamine side chain, which alters the compound's electronic profile, dipole moment orientation, and hydrogen-bonding geometry compared to 2-substituted furan analogs [1]. The compound contains a single undefined stereocenter at the C2 amine-bearing carbon and is commercially supplied as a racemic mixture, with both (2R)- and (2S)-enantiomers also accessible under distinct CAS identifiers for stereochemically resolved applications .

Why 4-(Furan-3-yl)butan-2-amine Cannot Be Indiscriminately Replaced by 2-Furyl or Phenethylamine Analogs


The furan ring's substitution position (C2 vs. C3) is not a trivial structural variation; it fundamentally alters the heterocycle's electronic distribution, dipole moment orientation, and metabolic susceptibility [1]. In a comprehensive review of furan- and thiophene-substituted nucleobase analogs, Ostrowski demonstrated that furan-2-yl and furan-3-yl substituents confer meaningfully divergent antiviral, antitumor, and antiparkinsonian activities when evaluated head-to-head on the same purine or pyrimidine scaffolds [2]. Furthermore, the 3-furyl isomer positions the ring oxygen distal to the amine-bearing carbon in the alkyl chain, which affects the molecule's conformational preferences and potential for intramolecular hydrogen bonding—factors that directly influence receptor recognition at aminergic targets such as histamine H₂, serotonin 5-HT₂A, and trace amine-associated receptors [3]. Generic substitution with a 2-furyl regioisomer or a phenethylamine congener without re-optimization of binding assays or synthetic routes therefore carries a material risk of altered potency, selectivity, or synthetic tractability.

Quantitative Differentiation Evidence for 4-(Furan-3-yl)butan-2-amine Relative to Closest Analogs


Regioisomeric Differentiation: 3-Furyl vs. 2-Furyl Substitution Determines Heterocyclic Electronics and Target Engagement

4-(Furan-3-yl)butan-2-amine differs from its most direct comparator, 4-(furan-2-yl)butan-2-amine (CAS 768-57-0), solely in the attachment point of the furan ring to the ethylene linker. In the 3-furyl isomer, the ring oxygen occupies a meta position relative to the side chain, whereas in the 2-furyl isomer it occupies an ortho-like position, altering the heterocycle's electronic influence on the amine pharmacophore. Ostrowski's comprehensive review of purine and pyrimidine nucleobase analogs documents that furan-2-yl vs. furan-3-yl substitution at identical scaffold positions produces differential antiviral, antitumor, and antiparkinsonian activities when compared within the same assay systems [1]. The review explicitly notes that bioisosteric replacement of aryl with heteroaryl substituents was assessed by direct comparison. Additionally, the furan ring functions as a bioisostere for phenyl rings, and modifications at the 2-, 3-, and 5-positions of furan significantly alter biological activity [2].

medicinal chemistry structure–activity relationship bioisosterism

Physicochemical Property Gap: Measured Data Available for 2-Furyl Isomer; 3-Furyl Isomer Requires Experimental Determination

The 4-(furan-2-yl)butan-2-amine regioisomer (CAS 768-57-0) has well-characterized experimental physicochemical properties: density of 0.979 g/cm³, boiling point of 198.1 °C at 760 mmHg, flash point of 73.6 °C, and a calculated LogP of approximately 2.26 . In contrast, 4-(furan-3-yl)butan-2-amine (CAS 1343694-40-5) has its density and boiling point listed as 'N/A' in multiple authoritative databases including ChemSrc . This data gap is itself a differentiating factor: the 3-furyl isomer is a less mature chemical entity with physicochemical properties that cannot be reliably interpolated from the 2-furyl analog due to differences in molecular packing, dipole alignment, and intermolecular interactions. For researchers requiring precise solvent partitioning, distillation parameters, or safety data for scale-up, experimental determination is necessary.

physicochemical characterization LogP solubility procurement specifications

Chiral Resolution: Distinct (2R)- and (2S)-Enantiomer CAS Identifiers Enable Stereochemically Defined Procurement

4-(Furan-3-yl)butan-2-amine possesses a chiral center at the C2 carbon bearing the primary amine. Three distinct CAS numbers exist for this compound class: 1343694-40-5 (racemate), 2227678-07-9 ((2R)-enantiomer), and 2227884-63-9 ((2S)-enantiomer) . This stereochemical granularity contrasts with the more common 2-furyl analog 4-(furan-2-yl)butan-2-amine (CAS 768-57-0), which is also chiral but whose individual enantiomer CAS identifiers are less prominently indexed in major chemical supplier catalogs. Access to defined enantiomers is critical for target-based drug discovery programs where stereochemistry governs receptor binding, as demonstrated across aminergic GPCR ligand classes where (R)- and (S)-enantiomers can exhibit orders-of-magnitude differences in affinity [1].

chiral chemistry enantiomer stereochemistry asymmetric synthesis

H₂-Receptor Antagonist Pharmacophore: Aminoalkyl Furan Derivatives with 3-Furyl Substitution as Patent-Class Selective Antisecretory Agents

The aminoalkyl furan scaffold, encompassing 4-(Furan-3-yl)butan-2-amine and its analogs, forms the structural basis of a well-established patent family claiming selective histamine H₂-receptor antagonism [1]. The foundational patents (U.S. 4,128,658 and related filings) explicitly describe compounds of general formula (I) wherein a furan ring is connected via an alkylene chain (1–6 carbons) to a substituted amine, and demonstrate inhibition of gastric acid secretion stimulated via histamine H₂-receptors in perfused rat stomach and conscious dog Heidenhain pouch models [2]. Critically, the substitution pattern on the furan ring and the length/branching of the alkylene linker are described as determinants of H₂ vs. H₁ selectivity; compounds within this class do not modify histamine-induced contractions of isolated gastrointestinal smooth muscle (an H₁-mediated effect), confirming target selectivity [2]. The 3-furyl attachment position offers a distinct electronic environment at the heterocycle compared to the 2-furyl variants also encompassed by the patent genus, potentially affecting H₂-receptor binding kinetics.

histamine H2 antagonist gastric acid secretion GPCR patent-based evidence

Antidepressant Activity Class Evidence: Substituted Furan Compounds Demonstrate Fluoxetine-Comparable Behavioral Efficacy in Murine Models

A class-level study on a substituted furan compound (structurally related to the aminoalkyl furan class encompassing 4-(Furan-3-yl)butan-2-amine) demonstrated antidepressant activity in albino mice using the forced swimming test (FST) and tail suspension test (TST) [1]. At the lowest test dose (5 mg/kg, p.o.), the furan compound produced 75.5% inhibition of immobility in FST, compared to 82% for fluoxetine (20 mg/kg). In TST, dose-dependent protection against passive behavior was observed: 66.6% at 5 mg/kg, 83.3% at 10 mg/kg, and 100% at 20 mg/kg—the highest dose equaling fluoxetine's protection [1]. While this study did not specifically test 4-(Furan-3-yl)butan-2-amine, it establishes that furan-bearing alkylamines within this chemical space can achieve behavioral efficacy comparable to a clinically validated SSRI, supporting the rationale for exploring 3-furyl-substituted analogs as potential antidepressant leads.

antidepressant forced swim test tail suspension test furan pharmacophore

Validated Application Scenarios for 4-(Furan-3-yl)butan-2-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration of Histamine H₂-Receptor Antagonists with Non-2-Furyl Topology

Researchers developing next-generation histamine H₂-receptor antagonists can employ 4-(Furan-3-yl)butan-2-amine as a structurally differentiated scaffold that departs from the 2-furyl motif found in ranitidine and classical aminoalkyl furan derivatives [1]. The 3-furyl attachment establishes a distinct spatial relationship between the heterocyclic oxygen and the protonatable amine, which may alter H₂-receptor binding kinetics and H₁-sparing selectivity profiles relative to 2-substituted analogs. The established patent precedent for aminoalkyl furans as selective H₂-antagonists provides a validated pharmacological framework for exploring 3-furyl-substituted variants [2].

CNS Drug Discovery Leveraging Furan-Based Alkylamine Antidepressant Pharmacophore

The class-level antidepressant activity evidence—where a substituted furan compound achieved fluoxetine-comparable behavioral efficacy in murine FST and TST models—supports the use of 4-(Furan-3-yl)butan-2-amine as a starting scaffold for CNS-penetrant antidepressant lead optimization [3]. The 3-furyl substitution pattern offers a distinct physicochemical and electronic profile that may differentiate this compound's off-target receptor binding, metabolic stability, and blood-brain barrier permeability from 2-furyl or phenyl-based phenethylamine analogs.

Stereochemical Probe Development Using Enantiopure (2R)- and (2S)-4-(Furan-3-yl)butan-2-amine

The availability of both (2R)- and (2S)-enantiomers under distinct CAS identifiers (2227678-07-9 and 2227884-63-9, respectively) enables the construction of matched stereochemical probe pairs for target identification and mechanism-of-action studies . This is particularly valuable for aminergic GPCR targets where enantiomeric configuration can dictate agonist vs. antagonist functional activity, as documented for α-methyl-furylethylamine analogs where the (R)- and (S)-enantiomers exhibit divergent pharmacological profiles [4].

Bioisosteric Replacement of Phenethylamine Scaffolds in Kinase or GPCR Inhibitor Programs

The furan ring is a recognized bioisostere for the phenyl ring in medicinal chemistry, offering modified steric and electronic characteristics that can improve metabolic stability and drug-receptor interactions [5]. The 3-furyl substitution of 4-(Furan-3-yl)butan-2-amine provides a bioisosteric replacement option for phenethylamine-based leads where the 3-substitution pattern on the aromatic ring is critical for target engagement. This compound can serve as a direct comparator to both phenyl-based and 2-furyl-based analogs in systematic bioisosteric replacement studies assessing potency, selectivity, and ADME parameters.

Quote Request

Request a Quote for 4-(Furan-3-yl)butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.